molecular formula C9H14N2O4S B1662173 Mafenide acetate CAS No. 13009-99-9

Mafenide acetate

Cat. No.: B1662173
CAS No.: 13009-99-9
M. Wt: 246.29 g/mol
InChI Key: UILOTUUZKGTYFQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Mafenide acetate primarily targets Carbonic Anhydrase 6 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known to be a sulfonamide derivative that inhibits bacterial dihydropteroate synthase . This action blocks the synthesis of folate, leading to bacterial cell death . Additionally, this compound reduces the bacterial population in the avascular burn tissue, promoting spontaneous healing of deep burns .

Biochemical Pathways

This compound affects the folate synthesis pathway in bacteria by inhibiting the enzyme dihydropteroate synthase . This enzyme is crucial for the production of tetrahydrofolate, a coenzyme needed for the synthesis of nucleic acids and amino acids. By blocking this pathway, this compound prevents bacterial growth and proliferation .

Pharmacokinetics

This compound is rapidly absorbed through devascularized areas into the systemic circulation following topical administration . It is metabolized to a carbonic anhydrase inhibitor .

Result of Action

The primary result of this compound’s action is the reduction of bacterial populations in burn tissues, which promotes the healing of deep burns . By inhibiting the synthesis of folate in bacteria, it leads to bacterial cell death . This helps to control bacterial infection when used under moist dressings over meshed autografts on excised burn wounds .

Action Environment

The action of this compound is influenced by the environment of the burn wound. It is used as an adjunctive topical antimicrobial agent to control bacterial infection when used under moist dressings over meshed autografts on excised burn wounds . The moist environment under the dressing can enhance the absorption of the drug into the systemic circulation . .

Biochemical Analysis

Biochemical Properties

Mafenide acetate interacts with various enzymes and proteins in the body. It is metabolized to a carbonic anhydrase inhibitor . Carbonic anhydrase is an enzyme that plays a crucial role in maintaining the pH and fluid balance in the body. By inhibiting this enzyme, this compound can affect various biochemical reactions .

Cellular Effects

This compound has a significant impact on cellular processes. It is absorbed through devascularized areas into the systemic circulation following topical administration . This absorption allows it to exert its effects on various types of cells, particularly those in burn tissues . It reduces the bacterial population in these tissues, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to interfere with bacterial folic acid synthesis through competitive inhibition of para-aminobenzoic acid . This action disrupts the growth and proliferation of bacteria, leading to a reduction in the bacterial population in burn tissues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is known to be absorbed rapidly into the systemic circulation following topical administration

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized to a carbonic anhydrase inhibitor . This metabolite is rapidly excreted in urine in high concentrations . The parent compound, this compound, has not been detected in urine .

Transport and Distribution

This compound is absorbed through devascularized areas into the systemic circulation following topical administration This allows it to be transported and distributed within cells and tissues

Preparation Methods

Synthetic Routes and Reaction Conditions: Mafenide acetate, chemically known as α-amino-p-toluenesulfonamide monoacetate, is synthesized through a series of chemical reactions. The synthesis typically involves the sulfonation of toluene followed by amination to introduce the amino group. The final step involves the acetylation of the amino group to form this compound .

Industrial Production Methods: In industrial settings, this compound is produced in large quantities by optimizing the reaction conditions to ensure high yield and purity. The process involves the use of controlled temperatures, pressures, and catalysts to facilitate the reactions. The final product is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: Mafenide acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various sulfonamide and amine derivatives, which have different antimicrobial properties and applications .

Scientific Research Applications

Mafenide acetate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Sulfadiazine: Another sulfonamide used in the treatment of burns.

    Silver sulfadiazine: A topical antimicrobial agent used for burn wounds.

    Chloramphenicol: An antibiotic used for facial burns

Comparison: Mafenide acetate is unique in its ability to penetrate burn eschar and reduce bacterial populations in avascular tissues. Unlike other sulfonamides, it is not antagonized by para-aminobenzoic acid (pABA), serum, pus, or tissue exudates. This makes it particularly effective in treating severe burns compared to other similar compounds .

Properties

IUPAC Name

acetic acid;4-(aminomethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.C2H4O2/c8-5-6-1-3-7(4-2-6)12(9,10)11;1-2(3)4/h1-4H,5,8H2,(H2,9,10,11);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILOTUUZKGTYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC(=CC=C1CN)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156334
Record name Mafenide acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855706
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

13009-99-9
Record name Mafenide acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13009-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mafenide acetate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013009999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mafenide acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-aminotoluene-4-sulphonamide monoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.581
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAFENIDE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ6LP6Z0WY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Intermediate 1 and (4R,5S,6S)-4nitrobenzyl 6-((R)-1-hydroxyethyl)-4-methyl-7-oxo-3-(((3S,5S)-5-((4-sulfamoylbenzyl)carbamoyl)pyrrolidin-3-yl)thio)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate (raw material 3) (2980 g, 5.01 mol) were dissolved in dimethylformamide, and the solution was cooled to −15° C. Triethylamine was added dropwise under nitrogen protection. After the reaction is over, ethyl acetate was added. The mixture was sequentially washed with water, dilute hydrochloric acid and saturated sodium bicarbonate, and the organic layer was dried over anhydrous sodium sulfate. The ethyl acetate layer was concentrated and the precipitate was filtered, and dried to obtain 3300 g of a solid (i.e. intermediate 2) with a yield of 79.46% and a purity of 94.75%.
Quantity
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(4R,5S,6S)-4nitrobenzyl 6-((R)-1-hydroxyethyl)-4-methyl-7-oxo-3-(((3S,5S)-5-((4-sulfamoylbenzyl)carbamoyl)pyrrolidin-3-yl)thio)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
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2980 g
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raw material 3
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Yield
79.46%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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